
(5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H4BF4NO4 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular weight of “this compound” is 252.92 . The InChI code for this compound is 1S/C7H4BF4NO4/c9-5-2-4 (8 (14)15)6 (13 (16)17)1-3 (5)7 (10,11)12/h1-2,14-15H .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, boronic acids are known to be involved in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator and in an inert atmosphere .Scientific Research Applications
Radiopharmaceutical Development
A study by Kobayashi et al. (2016) explored the use of boron-containing compounds, similar in structure to (5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl)boronic acid, for estimating the therapeutic effects of boron neutron capture therapy (BNCT) in cancer treatment. BNCT is a binary therapy method that targets tumors with high specificity through the capture of neutrons by boron-10, followed by reactions that produce alpha particles and lithium nuclei, causing cell death primarily in cancerous cells. The research focused on the spatial correlation between (18)F-BPA, a boron-containing compound, and (18)F-FDG uptakes in head and neck cancer, utilizing deformable image registration-based technique for PET/CT images analysis. The results demonstrated a significant, positive spatial correlation in tumor volumes, suggesting the potential of boron-containing compounds in enhancing the precision of cancer treatment through BNCT (Kobayashi et al., 2016).
Environmental and Health Impact Studies
Another dimension of research involving fluorochemicals, including those structurally related to this compound, is their environmental and health impact assessment. Kannan et al. (2004) measured concentrations of perfluorooctanesulfonate (PFOS), perfluorohexanesulfonate (PFHxS), perfluorooctanoate (PFOA), and other fluorochemicals in human blood from various countries. This study highlighted the global distribution and accumulation of fluorochemicals in humans, raising concerns about potential health effects. The research provides essential data for understanding exposure patterns and sources of these persistent compounds (Kannan et al., 2004).
Safety and Hazards
This compound is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if skin contact occurs, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura coupling, which can lead to the formation of biologically active compounds .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Result of Action
The outcomes of its reactions, such as the suzuki-miyaura coupling, can lead to the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of (5-Fluoro-2-nitro-4-(trifluoromethyl)phenyl)boronic acid can be influenced by various environmental factors . These may include pH, temperature, and the presence of other chemical species. For instance, the Suzuki-Miyaura coupling reaction typically requires a base and a palladium catalyst .
Properties
IUPAC Name |
[5-fluoro-2-nitro-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4NO4/c9-5-2-4(8(14)15)6(13(16)17)1-3(5)7(10,11)12/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIQLIQTHKOGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
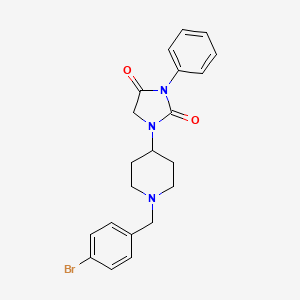
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-{[4-(dimethylamino)phenyl]methylene}-1,2-ethanediamine](/img/structure/B2987483.png)
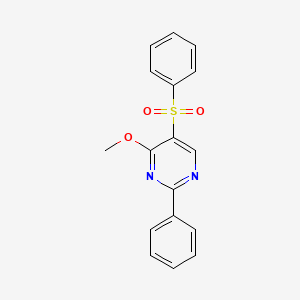

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2987486.png)
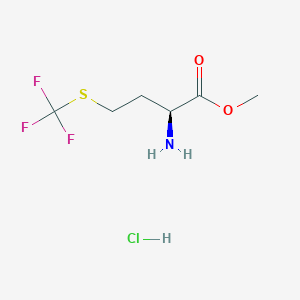
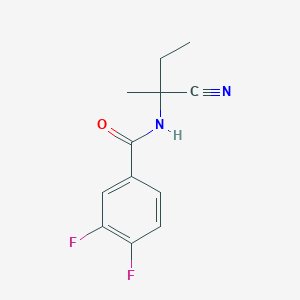
![3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2987491.png)
![N-ethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2987492.png)
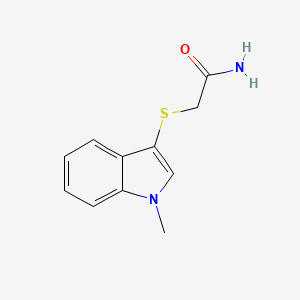
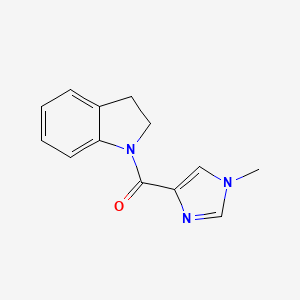
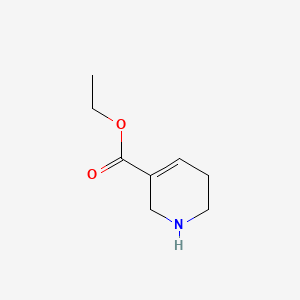
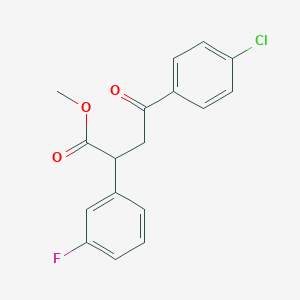
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2987503.png)
